molecular formula C9H16ClF2N B13446753 1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride

1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride

Cat. No.: B13446753
M. Wt: 211.68 g/mol
InChI Key: MWCZAWXQZTXCEW-UHFFFAOYSA-N
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Description

1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride: is a chemical compound with the molecular formula C9H16ClF2N and a molecular weight of 211.6798 g/mol . This compound is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the spiro center. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as or to introduce the fluorine atoms at the desired positions.

    N-methylation: or .

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The spirocyclic structure provides stability and specificity in its interactions, making it a valuable compound for various applications.

Comparison with Similar Compounds

Similar Compounds

Comparison

1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride is unique due to its specific substitution pattern, which includes the N-methyl group and the hydrochloride salt form. This provides distinct chemical and physical properties compared to similar compounds, such as enhanced solubility and specific reactivity patterns.

Properties

Molecular Formula

C9H16ClF2N

Molecular Weight

211.68 g/mol

IUPAC Name

2,2-difluoro-N-methylspiro[2.5]octan-6-amine;hydrochloride

InChI

InChI=1S/C9H15F2N.ClH/c1-12-7-2-4-8(5-3-7)6-9(8,10)11;/h7,12H,2-6H2,1H3;1H

InChI Key

MWCZAWXQZTXCEW-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2(CC1)CC2(F)F.Cl

Origin of Product

United States

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